molecular formula C14H13FO2 B046532 4-(4-Fluorobenzyloxy)benzyl alcohol CAS No. 117113-98-1

4-(4-Fluorobenzyloxy)benzyl alcohol

Cat. No. B046532
CAS RN: 117113-98-1
M. Wt: 232.25 g/mol
InChI Key: FNWSEJASZBRBDB-UHFFFAOYSA-N
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Description

4-(4-Fluorobenzyloxy)benzyl alcohol is a chemical compound with the molecular formula C14H13FO2 . It has an average mass of 232.250 Da and a monoisotopic mass of 232.089951 Da .


Molecular Structure Analysis

The molecular structure of 4-(4-Fluorobenzyloxy)benzyl alcohol consists of a benzyl alcohol group attached to a fluorobenzyloxy group . The compound has 2 hydrogen bond acceptors, 1 hydrogen bond donor, and 4 freely rotating bonds .


Physical And Chemical Properties Analysis

4-(4-Fluorobenzyloxy)benzyl alcohol has a density of 1.2±0.1 g/cm3, a boiling point of 376.4±27.0 °C at 760 mmHg, and a flash point of 172.5±20.2 °C . It has a molar refractivity of 63.9±0.3 cm3, a polar surface area of 29 Å2, and a molar volume of 192.2±3.0 cm3 .

Scientific Research Applications

Synthesis of Multimetal and Doped Metal Oxides

The benzyl alcohol route, which includes derivatives like 4-(4-Fluorobenzyloxy)benzyl alcohol, is utilized for the synthesis of multimetal and doped metal oxides. This method is particularly valuable because it allows for the creation of materials that are otherwise difficult to synthesize through other solution processes or solid-state reactions .

Catalysis in Selective Oxidation Reactions

This compound serves as a precursor in catalytic systems for the selective oxidation of benzyl alcohol to benzoic acid. The process is significant in the chemical industry, where benzoic acid is a fundamental building block for various products .

Nanoparticle Research

In nanoparticle research, 4-(4-Fluorobenzyloxy)benzyl alcohol is used to control the reactivity of metal precursors, facilitating the formation of nanoparticles with desired composition, size, and shape .

properties

IUPAC Name

[4-[(4-fluorophenyl)methoxy]phenyl]methanol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C14H13FO2/c15-13-5-1-12(2-6-13)10-17-14-7-3-11(9-16)4-8-14/h1-8,16H,9-10H2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

FNWSEJASZBRBDB-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC(=CC=C1CO)OCC2=CC=C(C=C2)F
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C14H13FO2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID00371964
Record name {4-[(4-Fluorophenyl)methoxy]phenyl}methanol
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID00371964
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

232.25 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

4-(4-Fluorobenzyloxy)benzyl alcohol

CAS RN

117113-98-1
Record name 4-[(4-Fluorophenyl)methoxy]benzenemethanol
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=117113-98-1
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name {4-[(4-Fluorophenyl)methoxy]phenyl}methanol
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID00371964
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

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